molecular formula C16H14FNO4 B5726161 methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]benzoate

methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]benzoate

Cat. No.: B5726161
M. Wt: 303.28 g/mol
InChI Key: JIUVSZIGTBELLJ-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]benzoate is a synthetic organic compound with the molecular formula C17H14FN3O4 It is characterized by the presence of a benzoate ester group, a fluoroaniline moiety, and an oxoethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]benzoate typically involves the reaction of 2-fluoroaniline with an appropriate benzoate derivative under controlled conditions. One common method involves the use of a coupling reagent to facilitate the formation of the ester bond between the benzoate and the fluoroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base such as triethylamine to neutralize the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction parameters, including temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: The fluoroaniline moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoroaniline moiety can enhance the compound’s ability to interact with biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-(4-fluoroanilino)-2-oxoethoxy]benzoate
  • Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate
  • Methyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]benzoate

Uniqueness

Methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]benzoate is unique due to the presence of the 2-fluoroaniline moiety, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-21-16(20)11-6-8-12(9-7-11)22-10-15(19)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUVSZIGTBELLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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